Kinase Selectivity vs Crizotinib
CEP-28122 exhibits exceptional kinase selectivity, with only 15 out of 259 kinases showing >90% inhibition at a concentration of 1 μM. The IC50 for any off-target kinase is at least 10-fold higher than its IC50 for ALK [1]. In contrast, the first-generation ALK inhibitor crizotinib is a known multi-kinase inhibitor with high affinity for MET, ROS1, and many other kinases [2]. This stark difference in selectivity profiles directly impacts the interpretation of experimental results, where off-target effects are a significant concern.
| Evidence Dimension | Kinase Selectivity (Number of kinases inhibited >90% at 1 µM out of 259 tested) |
|---|---|
| Target Compound Data | 15 kinases inhibited >90% at 1 µM |
| Comparator Or Baseline | Crizotinib (multi-kinase inhibitor with affinity for MET, ROS1, and others) |
| Quantified Difference | CEP-28122 is a highly selective ALK inhibitor; crizotinib is a multikinase inhibitor. |
| Conditions | Millipore Kinase Profiler assay against a panel of 259 kinases at 1 µmol/L. |
Why This Matters
For researchers, a cleaner selectivity profile minimizes confounding off-target effects, allowing for more precise interrogation of ALK-dependent biology and more reliable conclusions in preclinical studies.
- [1] American Association for Cancer Research. Kinase selectivity data for CEP-28122. Mol Cancer Ther. 2012. View Source
- [2] Ou SH. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. Drug Des Devel Ther. 2011;5:471-85. View Source
